molecular formula C20H23F3N4O4 B2615372 1-(3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1319122-22-9

1-(3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No. B2615372
CAS RN: 1319122-22-9
M. Wt: 440.423
InChI Key: OIEFILPLACKRDT-UHFFFAOYSA-N
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Description

1-(3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O4 and its molecular weight is 440.423. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Molecular Interaction of CB1 Cannabinoid Receptor Antagonists A study explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, this research outlined the structural conformations and their interaction with the receptor, proposing mechanisms of antagonist activity through spatial orientation and electrostatic character (Shim et al., 2002).

Synthesis and Structural Analysis

Synthesis of Novel Fused Heterobicycles Research into the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles highlights the potential for creating unique compounds with diverse applications, illustrating the synthetic versatility of pyrazole derivatives (Karthikeyan et al., 2014).

Functionalization Reactions of Pyrazole Carboxylic Acid Experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine have been conducted to understand the reaction mechanisms and product formation, providing insight into the versatility of pyrazole compounds for various applications (Yıldırım et al., 2005).

Therapeutic and Biological Applications

Pyrazole Derivatives as Anti-inflammatory Agents A study synthesized novel pyrazole derivatives and evaluated them as potential anti-inflammatory agents with minimal ulcerogenic activity, indicating the therapeutic potential of pyrazole compounds in medical applications (El‐Hawash & El-Mallah, 1998).

Antagonistic Activity at Cannabinoid Receptors Research on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists provided insights into the structural requirements for potent and selective antagonistic activity, paving the way for the development of therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).

properties

IUPAC Name

1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O4/c1-30-13-3-4-17(31-2)14(9-13)15-10-16(26-25-15)19(29)27-7-5-12(6-8-27)18(28)24-11-20(21,22)23/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEFILPLACKRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N3CCC(CC3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

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